Physicochemical Stability: Elevated Melting Point and Distinct Optical Rotation Versus Cinchonine
Hydrocinchonine exhibits a melting point of 268–272 °C, which is 7–12 °C higher than that of its unsaturated analogue cinchonine (258–264 °C) [1]. This increased thermal stability is attributed to the saturation of the C10–C11 vinyl group. Its specific rotation [α]D is +196° to +204° (c = 0.5, ethanol), whereas cinchonine shows a significantly higher positive rotation of +218° to +228° under comparable conditions [2][3]. This substantial difference in chiroptical properties enables unambiguous identification and purity assessment by polarimetry, which is critical for analytical labs and pharmaceutical QA/QC [4].
| Evidence Dimension | Melting Point (°C) and Specific Rotation [α]D (deg) |
|---|---|
| Target Compound Data | MP: 268–272 °C; [α]D: +196° to +204° (c=0.5, EtOH) |
| Comparator Or Baseline | Cinchonine: MP 258–264 °C; [α]D: +218° to +228° (c=0.5, EtOH) |
| Quantified Difference | MP: +7 to +12 °C; [α]D: -22 to -32 deg (lower magnitude) |
| Conditions | Differential scanning calorimetry; Polarimetry in ethanol (c=0.3-0.5) |
Why This Matters
Procurement of the correct stereoisomer and hydrogenation state is essential to meet compendial specifications and ensure consistent performance in downstream stereoselective reactions.
- [1] TCI Chemicals. Cinchonine (C0350) Specification Sheet. View Source
- [2] DrugFuture. Hydrocinchonine Properties. View Source
- [3] ChemSrc. Hydrocinchonine (485-65-4) Physicochemical Data. View Source
- [4] USP-NF. General Chapter <781> Optical Rotation. View Source
